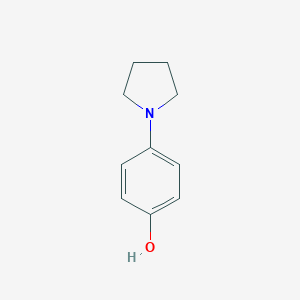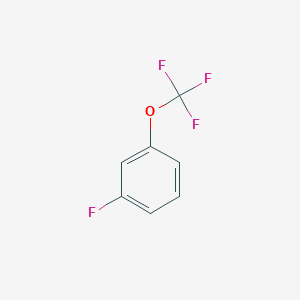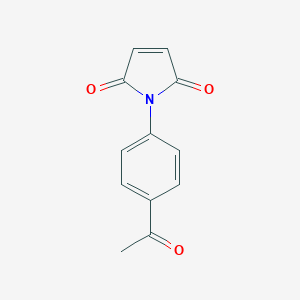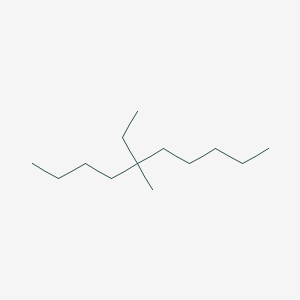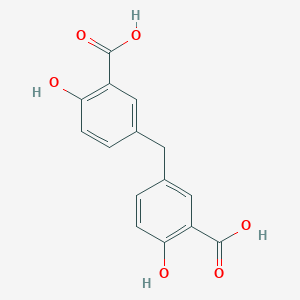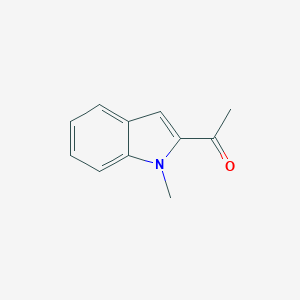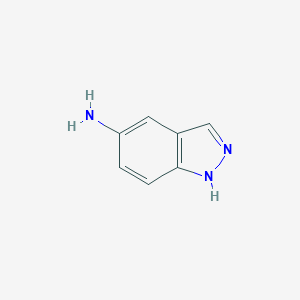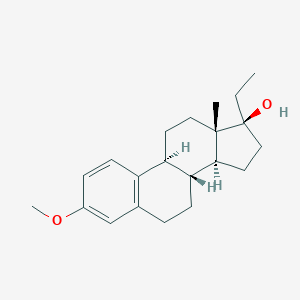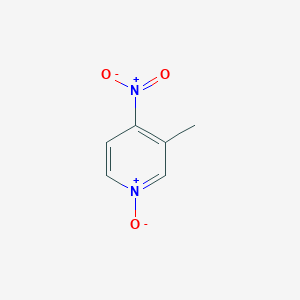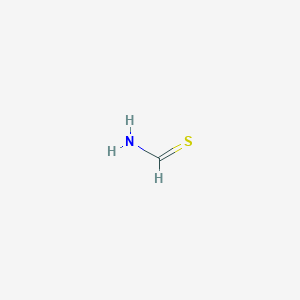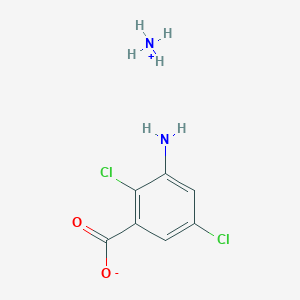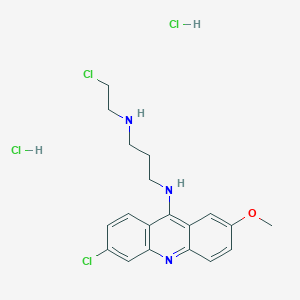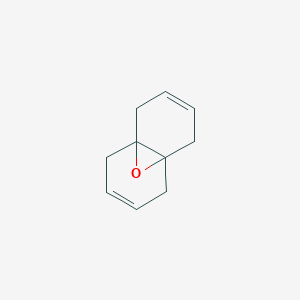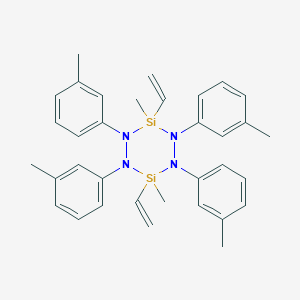
3,6-Bis(ethenyl)-3,6-dimethyl-1,2,4,5-tetrakis(3-methylphenyl)-1,2,4,5,3,6-tetrazadisilinane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Bis(ethenyl)-3,6-dimethyl-1,2,4,5-tetrakis(3-methylphenyl)-1,2,4,5,3,6-tetrazadisilinane, commonly known as BTTS, is a tetrazasilane compound that has gained significant attention in scientific research due to its unique chemical properties. This compound has been studied for its potential applications in various fields, including materials science, nanotechnology, and biomedicine.
Mechanism Of Action
The mechanism of action of BTTS is not fully understood, but it is believed to involve the formation of covalent bonds with biological molecules, such as proteins and nucleic acids. This interaction can lead to changes in the structure and function of these molecules, which can have a variety of effects on cellular processes.
Biochemical And Physiological Effects
BTTS has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that BTTS can induce apoptosis in cancer cells, inhibit cell proliferation, and modulate gene expression. In vivo studies have shown that BTTS can inhibit tumor growth and metastasis, reduce inflammation, and improve cognitive function.
Advantages And Limitations For Lab Experiments
One of the main advantages of using BTTS in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one limitation of using BTTS is its high cost, which can limit its use in large-scale experiments. Additionally, BTTS can be toxic in high concentrations, which requires careful handling and disposal.
Future Directions
There are several future directions for the study of BTTS. One area of interest is the development of new synthesis methods that are more cost-effective and environmentally friendly. Another area of interest is the exploration of BTTS as a potential therapeutic agent for various diseases, such as cancer and neurodegenerative disorders. Additionally, the use of BTTS in the synthesis of new nanomaterials and in the development of new imaging techniques is an area of ongoing research.
Synthesis Methods
The synthesis of BTTS involves the reaction of hexamethyldisilazane with 3,6-bis(3-methylphenyl)-1,2,4,5-tetrazine in the presence of a catalyst. The resulting product is then treated with ethylene to produce BTTS. This method has been optimized to yield high purity BTTS with a high yield.
Scientific Research Applications
BTTS has been studied for its potential applications in various scientific fields. In materials science, BTTS has been used as a precursor for the synthesis of silicon-based materials, such as silicon carbide and silicon nitride. In nanotechnology, BTTS has been used as a building block for the synthesis of nanomaterials, such as nanowires and nanoparticles. In biomedicine, BTTS has been studied for its potential use as a drug delivery agent and as a contrast agent for imaging techniques.
properties
CAS RN |
17082-87-0 |
|---|---|
Product Name |
3,6-Bis(ethenyl)-3,6-dimethyl-1,2,4,5-tetrakis(3-methylphenyl)-1,2,4,5,3,6-tetrazadisilinane |
Molecular Formula |
C34H40N4Si2 |
Molecular Weight |
560.9 g/mol |
IUPAC Name |
3,6-bis(ethenyl)-3,6-dimethyl-1,2,4,5-tetrakis(3-methylphenyl)-1,2,4,5,3,6-tetrazadisilinane |
InChI |
InChI=1S/C34H40N4Si2/c1-9-39(7)35(31-19-11-15-27(3)23-31)37(33-21-13-17-29(5)25-33)40(8,10-2)38(34-22-14-18-30(6)26-34)36(39)32-20-12-16-28(4)24-32/h9-26H,1-2H2,3-8H3 |
InChI Key |
KFQAFAXIMQJZKB-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)N2N([Si](N(N([Si]2(C)C=C)C3=CC=CC(=C3)C)C4=CC=CC(=C4)C)(C)C=C)C5=CC=CC(=C5)C |
Canonical SMILES |
CC1=CC(=CC=C1)N2N([Si](N(N([Si]2(C)C=C)C3=CC=CC(=C3)C)C4=CC=CC(=C4)C)(C)C=C)C5=CC=CC(=C5)C |
synonyms |
3,6-Dimethyl-1,2,4,5-tetrakis(3-methylphenyl)-3,6-divinyl-1,2,4,5-tetraaza-3,6-disilacyclohexane |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



